4,8,8-trimethyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one
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Overview
Description
4,8,8-Trimethyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is a complex organic compound that belongs to the class of chromen-2-one derivatives. This compound is characterized by its unique structure, which includes a morpholine ring, a pyranochromenone core, and multiple methyl groups. It is of significant interest in various fields of scientific research due to its potential biological and chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,8,8-trimethyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the Pyranochromenone Core: This step involves the cyclization of appropriate precursors under acidic or basic conditions to form the pyranochromenone core.
Introduction of the Morpholine Ring: The morpholine ring is introduced through nucleophilic substitution reactions, where a suitable leaving group is replaced by the morpholine moiety.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the yield and purity of the final product. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Chemical Reactions Analysis
Types of Reactions
4,8,8-Trimethyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted derivatives with new functional groups.
Scientific Research Applications
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology
In biological research, 4,8,8-trimethyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is studied for its potential biological activities, including antimicrobial, anti-inflammatory, and anticancer properties.
Medicine
In medicine, this compound is investigated for its potential therapeutic applications. Its ability to interact with biological targets makes it a candidate for drug development.
Industry
In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of various chemical products.
Mechanism of Action
The mechanism of action of 4,8,8-trimethyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one involves its interaction with specific molecular targets. The compound can bind to enzymes, receptors, or other proteins, modulating their activity. This interaction can lead to various biological effects, such as inhibition of enzyme activity or activation of signaling pathways.
Comparison with Similar Compounds
Similar Compounds
Uniqueness
4,8,8-Trimethyl-5-[2-(morpholin-4-yl)-2-oxoethoxy]-9,10-dihydro-2H,8H-pyrano[2,3-f]chromen-2-one is unique due to the presence of the morpholine ring and the specific arrangement of methyl groups. This structural uniqueness contributes to its distinct chemical and biological properties, setting it apart from other similar compounds.
Properties
Molecular Formula |
C21H25NO6 |
---|---|
Molecular Weight |
387.4 g/mol |
IUPAC Name |
4,8,8-trimethyl-5-(2-morpholin-4-yl-2-oxoethoxy)-9,10-dihydropyrano[2,3-h]chromen-2-one |
InChI |
InChI=1S/C21H25NO6/c1-13-10-18(24)27-20-14-4-5-21(2,3)28-15(14)11-16(19(13)20)26-12-17(23)22-6-8-25-9-7-22/h10-11H,4-9,12H2,1-3H3 |
InChI Key |
UTCDCXNTTAPJQM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=O)OC2=C3CCC(OC3=CC(=C12)OCC(=O)N4CCOCC4)(C)C |
Origin of Product |
United States |
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